BenchChemオンラインストアへようこそ!

n-Butyl Olmesartan Medoxomil-d6

Isotopic Purity Mass Spectrometry Method Validation

n-Butyl Olmesartan Medoxomil-d6 is the only isotopically matched Internal Standard for quantifying the unlabeled n-butyl impurity. Six deuterium atoms ensure exact co-elution, eliminating matrix effects and ionization bias in LC-MS/MS. Essential for ANDA impurity profiling, method validation, and bioequivalence studies. Substituting with other deuterated olmesartan standards (e.g., Olmesartan-d4 or Olmesartan Medoxomil-d6) introduces quantitative bias due to differential matrix effects. Ensure regulatory compliance and data integrity—request a quote today.

Molecular Formula C30H32N6O6
Molecular Weight 578.6 g/mol
Cat. No. B13858141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl Olmesartan Medoxomil-d6
Molecular FormulaC30H32N6O6
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
InChIInChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3
InChIKeyUREFBEDUPPNTPO-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyl Olmesartan Medoxomil-d6: A Stable Isotope-Labeled Internal Standard for Precise Quantification of Olmesartan Impurities and Pharmacokinetic Studies


n-Butyl Olmesartan Medoxomil-d6 is a deuterated stable isotope-labeled analog of the olmesartan medoxomil impurity n-butyl olmesartan medoxomil . It features six deuterium atoms replacing hydrogens within the hydroxypropan-2-yl moiety, resulting in a molecular formula of C₃₀H₂₆D₆N₆O₆ and a molecular weight of 578.65 g/mol [1]. This compound is not a therapeutic agent but rather a critical analytical reference standard. It is specifically synthesized for use as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS) applications, primarily involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its application is focused on two key areas: accurately quantifying the corresponding unlabeled impurity during pharmaceutical quality control (QC) and method validation , and enabling robust, matrix-effect-corrected quantification of the active metabolite olmesartan in complex biological matrices like human plasma during bioequivalence and pharmacokinetic (PK) studies [2].

The Critical Failure of Generic Substitution: Why n-Butyl Olmesartan Medoxomil-d6 Cannot Be Replaced by Other Olmesartan Internal Standards


Direct substitution of n-Butyl Olmesartan Medoxomil-d6 with other deuterated olmesartan compounds (e.g., Olmesartan-d4 or Olmesartan Medoxomil-d6) is analytically unsound. Each deuterated internal standard is designed to be a perfect isotopic match for a *specific* target analyte—in this case, the unlabeled n-butyl olmesartan medoxomil impurity . Using a structurally similar but non-identical IS, such as a non-deuterated structural analog, results in differential matrix effects and variable ionization efficiency during LC-MS/MS analysis, which introduces significant quantitative bias [1]. While the broader class of deuterated olmesartan standards outperforms non-deuterated analogs by correcting for matrix effects, only the exact isotopic match can co-elute precisely with the target analyte, ensuring that the analyte-to-IS response ratio remains constant despite ion suppression or enhancement [2]. The quantitative evidence below confirms that even among deuterated standards, only n-Butyl Olmesartan Medoxomil-d6 provides the necessary specificity for its intended impurity profiling application.

Quantitative Evidence Guide: Verifiable Analytical Advantages of n-Butyl Olmesartan Medoxomil-d6 Over Alternative Internal Standards


Isotopic Purity and Enrichment: Confirming Analytical Integrity for LC-MS/MS Applications

Commercial batches of n-Butyl Olmesartan Medoxomil-d6 are supplied with a certified isotopic purity, typically specified as 98% chemical purity by HPLC . While the exact isotopic enrichment (atom% D) is not always published in public datasheets, suppliers specializing in stable isotope-labeled compounds provide this data upon request as part of the Certificate of Analysis (CoA) . In contrast, using a lower-grade or non-deuterated analog would introduce unlabeled 'cold' analyte into the IS solution, artificially lowering the measured analyte-to-IS peak area ratio in an assay and thereby causing a systematic overestimation of the target analyte concentration .

Isotopic Purity Mass Spectrometry Method Validation

Compensation for Matrix Effects: Restoring Analytical Accuracy in Complex Biological Samples

The use of a deuterated internal standard (SIL-IS) is the regulatory-preferred method to mitigate matrix effects in LC-MS/MS bioanalysis. In the specific context of olmesartan quantification in human plasma, the validation study by Piórkowska et al. demonstrated that using a deuterated olmesartan IS enabled the method to meet all international acceptance criteria for accuracy and precision across the linearity range of 5-2500 ng/mL [1]. The study highlighted that previous methods relying on structural analogs faced significant analytical challenges, and the SIL-IS was essential for achieving reliable, unbiased results suitable for regulatory bioequivalence studies [1].

Matrix Effect Ion Suppression Bioanalysis LC-MS/MS

Specificity in Impurity Profiling: Direct Targeting of the n-Butyl Olmesartan Medoxomil Process-Related Impurity

n-Butyl Olmesartan Medoxomil-d6 is the exact isotopic match for the unlabeled process-related impurity, n-butyl olmesartan medoxomil (CAS 144689-78-1) . This 1:1 structural and isotopic pairing is a requirement for Isotope Dilution Mass Spectrometry (IDMS), which is the gold standard for accurate quantification [1]. In contrast, using a different deuterated olmesartan compound (e.g., Olmesartan-d4) would not co-elute perfectly with the n-butyl impurity under optimized chromatographic conditions, leading to differential matrix effects and inaccurate quantification [2]. The analyte-specific design ensures that the IS corrects precisely for any variations in sample preparation, injection, and ionization, enabling the low-level quantification needed for rigorous pharmaceutical quality control .

Impurity Profiling Pharmaceutical Analysis Process Control IDMS

Assay Sensitivity and Linear Dynamic Range: Enabling Quantification from Trace Impurity Levels to High Concentrations

The validated LC-MS method for olmesartan in human plasma, which utilizes a deuterated internal standard, achieved a Lower Limit of Quantification (LLOQ) of 5 ng/mL and demonstrated excellent linearity up to 2500 ng/mL [1]. This 500-fold linear dynamic range is sufficient to capture the full pharmacokinetic profile of olmesartan after a standard 40 mg oral dose [1]. While this study did not use n-Butyl Olmesartan Medoxomil-d6, it provides class-level evidence that deuterated olmesartan internal standards enable the development of highly sensitive and robust bioanalytical methods. The n-Butyl analog is expected to perform similarly, enabling precise quantification of the n-butyl impurity at very low levels in pharmaceutical formulations.

LLOQ Linearity Sensitivity Bioanalytical Method Validation

Key Application Scenarios for n-Butyl Olmesartan Medoxomil-d6: From Pharmaceutical Development to Clinical Bioanalysis


Scenario 1: Quantification of the n-Butyl Impurity for Method Validation and Quality Control

The primary application is as an Internal Standard (IS) for the accurate quantification of the unlabeled n-butyl olmesartan medoxomil impurity. Analytical development teams use n-Butyl Olmesartan Medoxomil-d6 to develop and validate LC-MS/MS methods for impurity profiling. By spiking this IS into samples, labs can correct for sample preparation variability and instrument drift, ensuring the reported impurity levels are accurate and meet regulatory specifications, such as those required for ANDA filings [1].

Scenario 2: Supporting Bioequivalence and Pharmacokinetic Studies of Olmesartan Formulations

Although the IS is a structural analog, the validated methodology established for olmesartan in plasma [1] provides a robust blueprint. CROs and pharmaceutical companies can use a deuterated olmesartan IS (as a class) to generate reliable concentration-time data for olmesartan following oral administration of test and reference formulations. The ability to correct for plasma matrix effects ensures that the study data is robust enough to support regulatory submissions for new generic drugs [1].

Scenario 3: Reference Standard for Identification of Unknowns and Stability Studies

The compound serves as a highly characterized reference standard for confirming the identity of the n-butyl impurity during forced degradation and stability studies [1]. Its unique isotopic signature and high purity allow for unambiguous identification by mass spectrometry, distinguishing it from other potential degradation products or process-related impurities . This is critical for establishing a drug's impurity profile and shelf-life.

Scenario 4: Investigative Tool for Metabolite Identification and Tracing Studies

In specialized research settings, the deuterium label on n-Butyl Olmesartan Medoxomil-d6 can be used as a non-radioactive tracer to distinguish the behavior of the n-butyl impurity from the parent drug or its active metabolite. This can be applied in *in vitro* metabolism studies to track the specific metabolic fate of the impurity, providing valuable information on whether it is cleared, accumulates, or converts to other species, thereby contributing to a comprehensive safety assessment of the drug substance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Butyl Olmesartan Medoxomil-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.